molecular formula C32H23NO11 B15186285 (3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate CAS No. 113518-95-9

(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate

Cat. No.: B15186285
CAS No.: 113518-95-9
M. Wt: 597.5 g/mol
InChI Key: AUYZJHJJWVWJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[1512002,1404,1206,10019,28021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate is a complex organic molecule with a unique heptacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate typically involves multi-step organic synthesis. The key steps include:

    Formation of the Heptacyclic Core: This step involves the construction of the heptacyclic framework through a series of cyclization reactions. The starting materials are often polycyclic aromatic compounds, which undergo intramolecular cyclization under acidic or basic conditions.

    Functional Group Introduction: The introduction of acetyloxy and methoxy groups is achieved through esterification and methylation reactions, respectively. These reactions are typically carried out using acetic anhydride and methanol in the presence of a catalyst such as sulfuric acid.

    Oxidation Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sulfuric acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional oxo derivatives, while reduction reactions may produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a useful tool in biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure and functional groups may contribute to its activity as a drug candidate for various diseases.

Industry

In industry, the compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[1512002,1404,1206,10019,28021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate lies in its heptacyclic structure and the presence of multiple functional groups

Properties

CAS No.

113518-95-9

Molecular Formula

C32H23NO11

Molecular Weight

597.5 g/mol

IUPAC Name

(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate

InChI

InChI=1S/C32H23NO11/c1-13(34)42-21-10-18-19(11-20(21)40-4)44-30-25(26(18)36)28(38)24-17(27(30)37)6-5-15-9-16-12-32(3)33(7-8-41-32)31(39)23(16)29(22(15)24)43-14(2)35/h5-6,9-11H,7-8,12H2,1-4H3

InChI Key

AUYZJHJJWVWJJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=O)C3=C(O2)C(=O)C4=C(C3=O)C5=C(C6=C(CC7(N(C6=O)CCO7)C)C=C5C=C4)OC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.